(3-Methylpyrrolidin-3-yl)methanamine dihydrochloride
Description
(3-Methylpyrrolidin-3-yl)methanamine dihydrochloride (CAS: 1630907-02-6) is a bicyclic amine salt characterized by a pyrrolidine ring substituted with a methyl group at the 3-position and an aminomethyl side chain. The dihydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications. Key identifiers include:
Properties
IUPAC Name |
(3-methylpyrrolidin-3-yl)methanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2.2ClH/c1-6(4-7)2-3-8-5-6;;/h8H,2-5,7H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGRWIFGQJSEOGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNC1)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1630907-02-6 | |
| Record name | (3-methylpyrrolidin-3-yl)methanamine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methylpyrrolidin-3-yl)methanamine dihydrochloride typically involves the reaction of 3-methylpyrrolidine with formaldehyde and hydrogen chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
(3-Methylpyrrolidin-3-yl)methanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while reduction can produce secondary or tertiary amines .
Scientific Research Applications
(3-Methylpyrrolidin-3-yl)methanamine dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of various organic compounds.
Biology: Employed in the study of biological processes and interactions.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (3-Methylpyrrolidin-3-yl)methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Comparison with Structural Analogs
Pyrrolidine Derivatives with Methyl Substituents
(a) (R)-3-Methylpyrrolidine Hydrochloride (CAS: 235093-98-8)
- Structural difference: Lacks the aminomethyl side chain.
- Impact : Reduced hydrogen-bonding capacity and lower molecular weight (C₅H₁₂ClN vs. C₇H₁₇Cl₂N₃), leading to decreased solubility in aqueous media .
- Applications : Chiral building block for asymmetric synthesis .
(b) 3,4-Dimethylpyrrolidine Hydrochloride (CAS: 742100-61-4)
- Structural difference : Additional methyl group at the 4-position.
(c) Dimethyl(pyrrolidin-3-ylmethyl)amine Dihydrochloride (CAS: 208711-42-6)
Stereoisomeric Variants
(a) [(3S)-1-Methylpyrrolidin-3-yl]methanamine Dihydrochloride (CAS: 1860033-51-7)
- Structural difference : Stereospecific 3S configuration and N-methylation.
- Impact : Altered receptor selectivity; the S-enantiomer may exhibit higher affinity for serotonin receptors .
(b) (S)-(1-Methylpyrrolidin-2-yl)methanamine Dihydrochloride (CAS: 219320-28-2)
Heterocyclic Analogs
(a) (3-Methylpyridin-2-yl)methanamine•HCl
- Structural difference : Pyridine ring replaces pyrrolidine.
- Impact : Increased aromaticity reduces basicity (pKa ~4.5 vs. ~9.5 for pyrrolidine derivatives), altering solubility and reactivity .
(b) [4-(Trifluoromethyl)pyridin-3-yl]methanamine Hydrochloride (CAS: 1185138-23-1)
Data Table: Key Properties of (3-Methylpyrrolidin-3-yl)methanamine Dihydrochloride and Analogs
Research Findings and Trends
- Salt Forms: Dihydrochloride salts (e.g., CAS 1630907-02-6) generally exhibit higher aqueous solubility than mono-hydrochloride analogs (e.g., CAS 120986-92-7) .
- Stereochemistry : Enantiomers like the 3S variant (CAS 1860033-51-7) show distinct biological activities, underscoring the importance of chirality in drug design .
- Substituent Effects : Electron-withdrawing groups (e.g., trifluoromethyl in CAS 1185138-23-1) enhance stability but may reduce bioavailability due to increased molecular weight .
Biological Activity
(3-Methylpyrrolidin-3-yl)methanamine dihydrochloride is a compound of significant interest in the fields of medicinal chemistry and pharmacology. Its unique structure, characterized by a pyrrolidine ring and a methanamine functional group, suggests potential interactions with various biological systems. This article explores the biological activity, mechanisms of action, and relevant research findings related to this compound.
Chemical Structure and Properties
- Molecular Formula : C6H16Cl2N2
- Molecular Weight : 187.11 g/mol
- Structural Features : The compound features a methyl-substituted pyrrolidine ring and a primary amine group, which are crucial for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes. Preliminary studies indicate that the compound may act as a ligand, modulating the activity of specific targets within biological pathways. This interaction can lead to several pharmacological effects, although detailed mechanisms remain to be fully elucidated.
Biological Activity Overview
- Receptor Interaction : The compound has shown potential in modulating receptor activities, particularly those involved in neurotransmission and cellular signaling.
- Enzymatic Effects : It may influence the activity of certain enzymes, contributing to its pharmacological profile.
- Pharmacological Effects : Initial findings suggest that this compound could exhibit effects such as:
- Antiproliferative activity against specific cancer cell lines.
- Modulation of neurotransmitter systems.
Case Studies
Several studies have investigated the biological effects of this compound:
- Antiproliferative Activity : In vitro studies have demonstrated that this compound exhibits selective antiproliferative effects against various cancer cell lines. For instance, it was noted to have a significant impact on MDA-MB-453 cells, which model a subtype of triple-negative breast cancer (TNBC) .
- Neurotransmitter Modulation : Research indicates that the compound may interact with nicotinic acetylcholine receptors, potentially influencing dopaminergic and serotonergic pathways . This suggests its utility in addressing neurological disorders.
Summary of Biological Activities
Synthesis and Applications
The synthesis of this compound typically involves the reaction of 3-methylpyrrolidine with formaldehyde and hydrogen chloride. This synthetic pathway allows for the production of the compound in a controlled manner, facilitating its use in research applications .
Applications in Research
- Medicinal Chemistry : As a building block for drug development targeting various diseases.
- Biological Studies : Used to elucidate mechanisms underlying receptor interactions and enzyme activities.
- Industrial Uses : Employed in synthesizing specialty chemicals and materials.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
